

Application Notes for K-Ras-IN-3 In Vitro Assay

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Compound of Interest

Compound Name: *K-Ras-IN-3*

Cat. No.: *B15572383*

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Introduction

Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in critical cell signaling pathways.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein that drives tumor growth and proliferation.[2] The development of inhibitors targeting specific KRAS mutants is a major focus in cancer drug discovery. These application notes provide a detailed protocol for an in vitro nucleotide exchange assay to characterize inhibitors of mutant KRAS, using the well-described KRAS G12D inhibitor MRTX1133 as an example.

Mechanism of Action of KRAS

KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[3] Oncogenic mutations, such as those at codon 12, impair the ability of KRAS to hydrolyze GTP, locking it in the active signaling state.[3] This results in the continuous activation of downstream effector pathways, including the MAPK and PI3K pathways, which are crucial for cell proliferation and survival.[4]

Data Summary

The following table summarizes the inhibitory activity of MRTX1133 against the KRAS G12D mutant, as determined by various in vitro assays. This data serves as an example of the types of quantitative results that can be obtained using the protocols described below.

Compound	Target	Assay Type	IC50 (nM)	Kd (pM)	Reference
MRTX1133	KRAS G12D	Biochemical HTRF Binding	<2	-	
MRTX1133	KRAS G12D	Nucleotide Exchange	0.14	-	
MRTX1133	KRAS G12D	2D Cell Viability (AGS cells)	6	-	
MRTX1133	KRAS G12D	pERK Inhibition (AGS cells)	2	-	
MRTX1133	KRAS G12D	Biochemical Binding	-	0.2	

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Nucleotide Exchange Assay

This protocol describes a method to measure the inhibition of SOS1-catalyzed nucleotide exchange of GDP for GTP on mutant KRAS G12D. The assay is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) system.

Materials:

- KRAS G12D protein

- SOS1 protein (catalytic domain)
- Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
- Terbium-labeled anti-tag antibody (if using tagged KRAS)
- Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- 384-well low-volume microplates
- HTRF-compatible plate reader

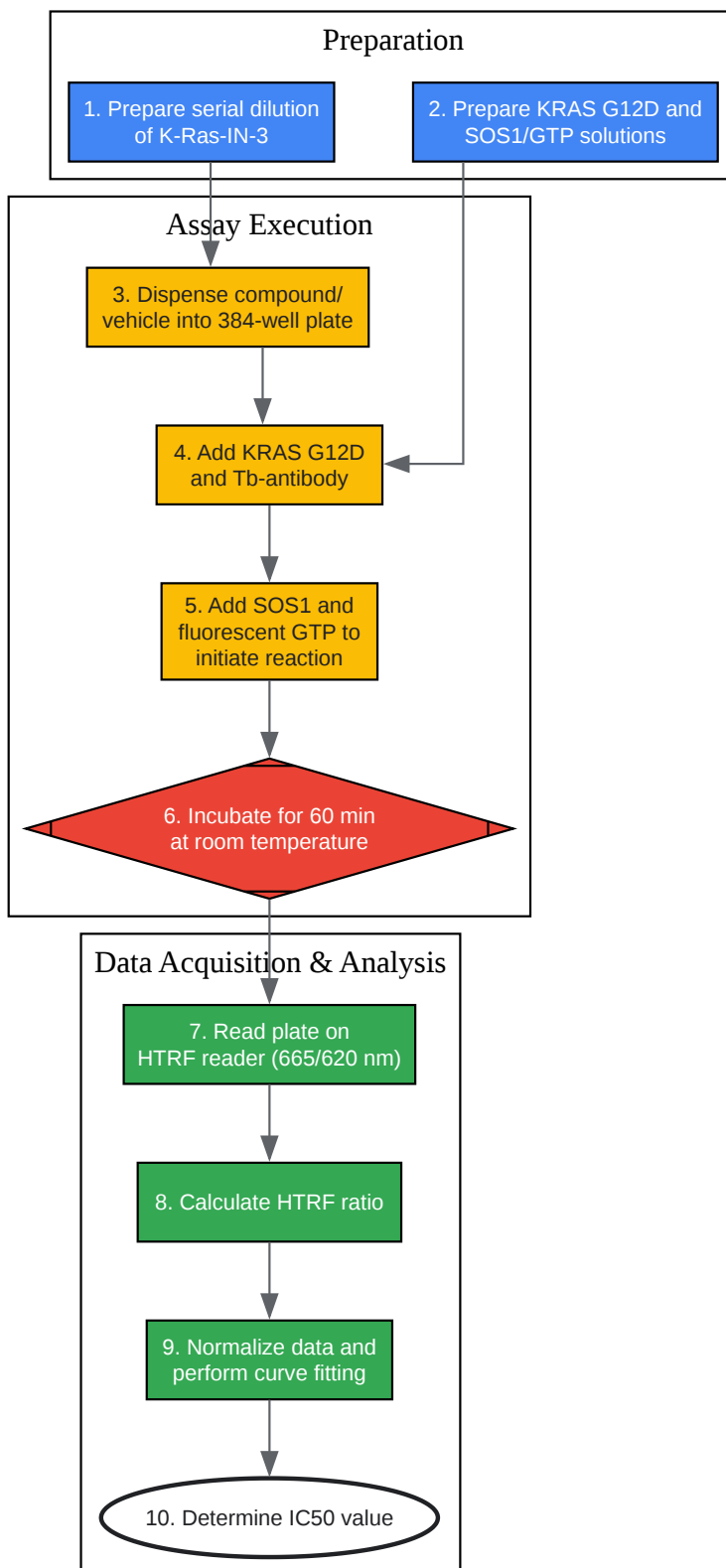
Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound (e.g., **K-Ras-IN-3**) in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
- **Reaction Setup:**
 - Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 4 µL of a solution containing KRAS G12D protein and the terbium-labeled antibody to each well.
 - Initiate the exchange reaction by adding 4 µL of a solution containing SOS1 and the fluorescently labeled GTP.
- **Incubation:** Incubate the plate at room temperature for 60 minutes, protected from light.
- **Data Acquisition:** Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- **Data Analysis:**
 - Calculate the HTRF ratio (665 nm / 620 nm) for each well.
 - Normalize the data to the positive (no inhibitor) and negative (no SOS1) controls.

- Plot the normalized HTRF signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Caption: KRAS Signaling Pathways.



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Caption: HTRF Nucleotide Exchange Assay Workflow.

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